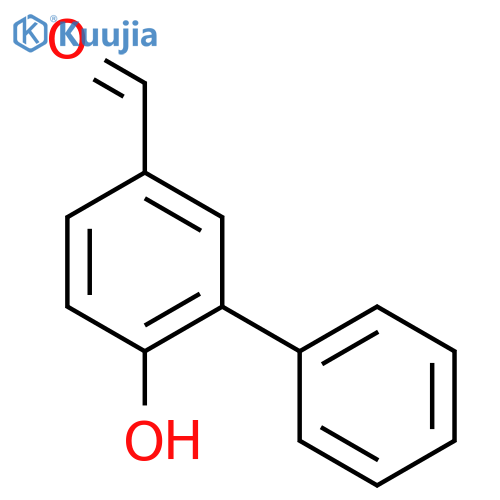Cas no 21363-10-0 (4-hydroxy-3-phenylbenzaldehyde)

21363-10-0 structure
商品名:4-hydroxy-3-phenylbenzaldehyde
4-hydroxy-3-phenylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-3-carboxaldehyde,6-hydroxy-
- 3-Biphenylcarboxaldehyde,6-hydroxy- (8CI)
- 4-hydroxy-3-phenylbenzaldehyde
- SCHEMBL9763217
- 6-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- A1-49735
- 6-hydroxy-3-biphenylcarboxaldehyde
- 21363-10-0
- EN300-201810
- AKOS017518815
-
- MDL: MFCD18086522
- インチ: InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H
- InChIKey: XIMCLEAEWWYKLY-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(O)=C(C2C=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 198.068079557g/mol
- どういたいしつりょう: 198.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
4-hydroxy-3-phenylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201810-0.25g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-201810-10g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 10g |
$1778.0 | 2023-09-16 | ||
| Enamine | EN300-201810-1g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-201810-0.5g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-201810-2.5g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-201810-10.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-201810-0.05g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-201810-0.1g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-201810-1.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-201810-5.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 5g |
$2110.0 | 2023-06-04 |
4-hydroxy-3-phenylbenzaldehyde 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
21363-10-0 (4-hydroxy-3-phenylbenzaldehyde) 関連製品
- 400744-38-9(2-(4-Formylphenyl)phenol)
- 400746-69-2(2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde)
- 14562-10-8(2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
